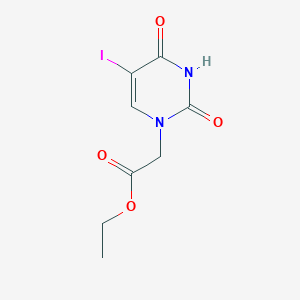
ethyl (2-hydroxy-5-iodo-4-oxopyrimidin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from urea and malonic acid derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding hydrogenated derivative.
Oxidation Reactions: Oxidation can occur at the ethyl ester group, converting it to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Hydrogenated pyrimidine derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals, contributing to the development of new products.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(5-BROMO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE
- ETHYL 2-(5-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE
- ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE
Uniqueness
The uniqueness of ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE lies in the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and ability to form strong interactions with biological targets, making it a valuable tool in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C8H9IN2O4 |
|---|---|
Molecular Weight |
324.07 g/mol |
IUPAC Name |
ethyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H9IN2O4/c1-2-15-6(12)4-11-3-5(9)7(13)10-8(11)14/h3H,2,4H2,1H3,(H,10,13,14) |
InChI Key |
QHZFWCFMBJICGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=O)NC1=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















